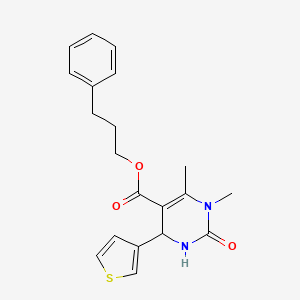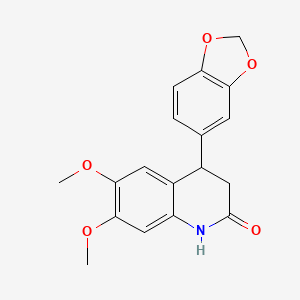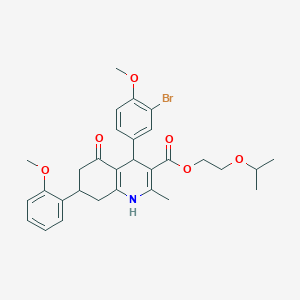![molecular formula C19H19N3O3 B11091161 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B11091161.png)
N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its composition: it contains an indole ring, a methoxyphenyl group, and a hydrazide functional group.
- Indole derivatives often exhibit diverse biological activities due to their structural versatility.
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide: is a compound with a complex structure, combining an indole moiety with a hydrazide group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the condensation of 3-(1H-indol-3-yl)propanehydrazide with 3-hydroxy-4-methoxybenzaldehyde.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (such as ethanol or methanol) with a suitable acid catalyst.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes, optimizing yield and purity.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential derivatives include substituted indoles and hydrazones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions or designing new ligands.
Biology: Researchers may investigate its potential as an antiproliferative agent or study its interactions with biological macromolecules.
Medicine: Its tubulin polymerization inhibition activity (similar to colchicine) suggests potential as an anticancer agent.
Industry: The compound’s applications in materials science or drug development warrant further exploration.
Mechanism of Action
Tubulin Polymerization Inhibition: The compound likely interferes with microtubule assembly by binding to tubulin, disrupting cell division.
Apoptosis Induction: It induces cell apoptosis, possibly through G2/M cell cycle arrest.
Target Pathways: Investigating its impact on mitotic spindle formation and cell signaling pathways is crucial.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Similar Compounds: Explore related molecules, such as colchicine, CA-4 analogues, or other tubulin inhibitors.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-18-8-6-13(10-17(18)23)11-21-22-19(24)9-7-14-12-20-16-5-3-2-4-15(14)16/h2-6,8,10-12,20,23H,7,9H2,1H3,(H,22,24)/b21-11+ |
InChI Key |
YXXXJNFEHUCNPH-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CNC3=CC=CC=C32)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine](/img/structure/B11091080.png)

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11091094.png)
![15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione](/img/structure/B11091115.png)

![8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11091132.png)
![N,N'-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11091133.png)

![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 4-bromobenzenesulfonate](/img/structure/B11091146.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11091151.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B11091153.png)
![1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide](/img/structure/B11091159.png)

![2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11091174.png)
